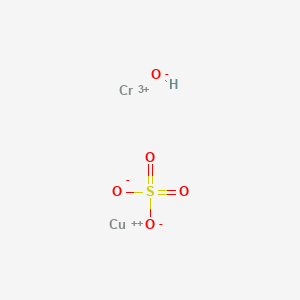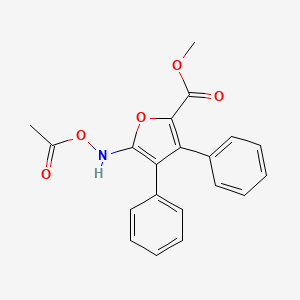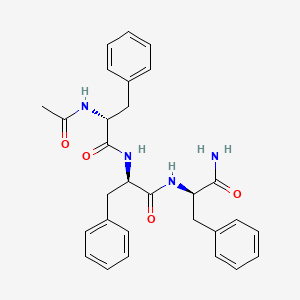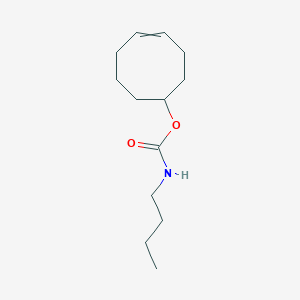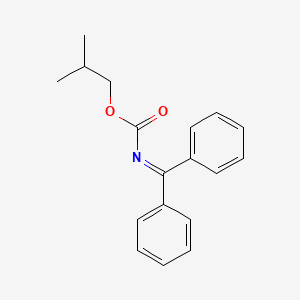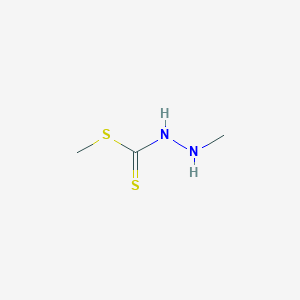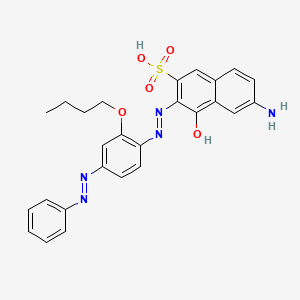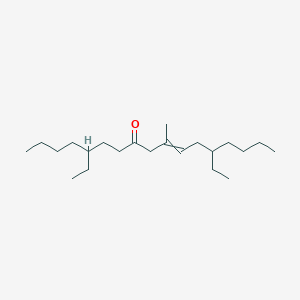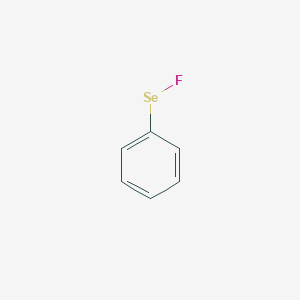
Benzeneselenenyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneselenenyl fluoride is an organoselenium compound with the molecular formula C6H5SeF. It is known for its unique reactivity and has been utilized in various organic synthesis processes. The compound is characterized by the presence of a selenium-fluorine bond, which imparts distinct chemical properties.
Preparation Methods
Benzeneselenenyl fluoride can be synthesized through several methods. One common approach involves the reaction of silver(I) fluoride with benzeneselenenyl bromide in dichloromethane under ultrasound irradiation . This method generates this compound in situ, which can then be used for further reactions. Another method involves the use of gold-catalyzed hydrofluorination of internal alkynes .
Chemical Reactions Analysis
Benzeneselenenyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkynes to form 2-fluoro-1-alkenyl phenyl selenides.
Substitution Reactions: The selenium-fluorine bond can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The selenium center can undergo oxidation and reduction reactions, altering the oxidation state of selenium.
Common reagents used in these reactions include silver(I) fluoride, benzeneselenenyl bromide, and gold catalysts. The major products formed from these reactions are typically fluoroalkyl selenides and alkenyl fluorides .
Scientific Research Applications
Benzeneselenenyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the fluoroselenenylation of alkynes and alkenes, providing access to fluoroalkyl selenides.
Medicinal Chemistry: The compound’s unique reactivity makes it a valuable tool for the synthesis of bioactive molecules.
Material Science: It is used in the preparation of fluorinated building blocks for advanced materials.
Mechanism of Action
The mechanism of action of benzeneselenenyl fluoride involves the electrophilic addition to unsaturated carbon-carbon bonds. The selenium-fluorine bond acts as an electrophile, facilitating the addition to alkynes and alkenes. The molecular targets include the carbon-carbon triple and double bonds, leading to the formation of fluoroalkyl selenides .
Comparison with Similar Compounds
Benzeneselenenyl fluoride can be compared with other similar compounds such as:
Benzeneselenenyl Chloride: Similar in structure but with a chlorine atom instead of fluorine.
Benzeneselenenyl Bromide: Used as a precursor in the synthesis of this compound.
Phenylselenyl Fluoride: Another organoselenium compound with similar reactivity but different substituents.
The uniqueness of this compound lies in its selenium-fluorine bond, which imparts distinct reactivity compared to its chlorine and bromine analogs .
Properties
CAS No. |
129803-02-7 |
|---|---|
Molecular Formula |
C6H5FSe |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
phenyl selenohypofluorite |
InChI |
InChI=1S/C6H5FSe/c7-8-6-4-2-1-3-5-6/h1-5H |
InChI Key |
SFLZAGHDDSMQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
